4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (referred to as Compound A) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with a 3,4-dichlorobenzyl group. This compound has garnered attention due to its structural similarity to pharmacologically active pyrazolopyrimidines, which are known to interact with targets such as G-protein-coupled receptors (e.g., GPR35, GPR55) and kinases .
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRBLJSMPWZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group is attached to the piperazine nitrogen. The final step involves the attachment of the phenyl group to the pyrazolo[3,4-d]pyrimidine core .
Chemical Reactions Analysis
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Modifications on the Piperazine Substituent
Structural analogs of Compound A often vary in the substituents attached to the piperazine ring. Key examples include:
Key Findings :
- The 3,4-dichlorobenzyl group in Compound A confers higher lipophilicity (ClogP ~4.2) compared to the 4-chlorobenzyl analog (ClogP ~3.5), which may enhance blood-brain barrier penetration .
- Substitution with bulkier groups (e.g., 2-phenylethyl in Compound C) reduces synthetic yields (65–70%) compared to Compound A (82% yield in similar protocols) .
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
Variations in the pyrazolopyrimidine core influence electronic properties and binding kinetics:
Key Findings :
Pharmacological Activity Comparison
Limited direct pharmacological data are available for Compound A, but related analogs show activity against metabolic and inflammatory targets:
Key Findings :
- Compound A’s dichlorinated benzyl group may reduce metabolic degradation rates compared to non-halogenated analogs, as seen in cleavage studies (e.g., Compound I) .
Biological Activity
4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperazine ring attached to a pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multiple steps including the preparation of the pyrazolo[3,4-d]pyrimidine core followed by nucleophilic substitution reactions to introduce the piperazine and phenyl groups.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family, including our target compound, exhibit significant anticancer activity. A study highlighted that derivatives of phenylpyrazolo[3,4-d]pyrimidine can act as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. Specifically, compound 5i demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may possess antifungal and antibacterial activities, making it a candidate for developing new antibiotics. The mechanism involves interaction with specific molecular targets in pathogens, potentially leading to inhibition of their growth or survival .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways critical for disease processes. For example, it may inhibit specific kinases involved in cancer proliferation or survival pathways .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar pyrazolo[3,4-d]pyrimidines:
| Compound Name | Core Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine | Anticancer | 0.3 - 24 |
| 5-(substituted)pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Dual EGFR/VGFR2 inhibitor | Varies |
| Dinaciclib | Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor | <10 |
This table illustrates that while many compounds share the pyrazolo[3,4-d]pyrimidine scaffold, their biological activities can vary significantly based on structural modifications.
Case Studies
Several case studies have reported on the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:
- Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with 5i led to significant apoptosis and reduced cell viability.
- Fungal Inhibition : A study evaluated the antifungal activity of related compounds against Candida species and found promising results indicating potential therapeutic applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
